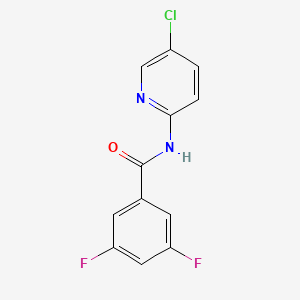
PANCREATIC POLYPEPTIDE (RANA TEMPORARIA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pancreatic polypeptide (Rana temporaria) is a 36-amino acid peptide hormone produced by the pancreatic islets of the common frog, Rana temporaria. This compound plays a crucial role in regulating pancreatic secretion activities, liver glycogen storage, and gastrointestinal secretion . It is structurally similar to neuropeptide Y and peptide YY, which are part of the same peptide family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pancreatic polypeptide (Rana temporaria) involves solid-phase peptide synthesis (SPPS), a method commonly used for the chemical synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of pancreatic polypeptide (Rana temporaria) may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast. The expressed peptide is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Pancreatic polypeptide (Rana temporaria) can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitution reactions to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for structure-activity relationship studies .
Aplicaciones Científicas De Investigación
Pancreatic polypeptide (Rana temporaria) has several scientific research applications:
Chemistry: Used in peptide synthesis and modification studies.
Biology: Investigated for its role in regulating pancreatic and gastrointestinal functions.
Medicine: Studied for its potential therapeutic applications in metabolic disorders and appetite regulation.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides
Mecanismo De Acción
Pancreatic polypeptide (Rana temporaria) exerts its effects by binding to specific receptors, such as the Y4 receptor, a G-protein-coupled receptor. This binding inhibits cAMP accumulation, leading to reduced pancreatic secretion and altered gastrointestinal motility . The peptide also impacts hepatic glycogen levels and food intake regulation .
Comparación Con Compuestos Similares
Pancreatic polypeptide (Rana temporaria) is part of a family of peptides that includes:
Neuropeptide Y (NPY): Primarily acts as a neurotransmitter and is involved in regulating appetite and energy balance.
Peptide YY (PYY): Functions as a hormone and is involved in reducing appetite and inhibiting gastric motility.
Uniqueness
Pancreatic polypeptide (Rana temporaria) is unique in its dual role in regulating both pancreatic and gastrointestinal functions, as well as its potential therapeutic applications in metabolic disorders .
Propiedades
Número CAS |
132187-74-7 |
|---|---|
Fórmula molecular |
C192H276N52O58 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)
![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)
![3,5-difluoro-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B1179994.png)
![N-benzyl-2-chloro-5-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B1179997.png)


